molecular formula C16H13ClFN3O2 B1683844 N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 690206-97-4

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B1683844
CAS RN: 690206-97-4
M. Wt: 333.74 g/mol
InChI Key: YHUIUSRCUKUUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (CFDQA) is a novel small molecule that has recently been developed for use in scientific research. CFDQA is a member of the quinazolin-4-amine family and has the potential to be used in a variety of applications, ranging from in vivo and in vitro studies to biochemical and physiological studies. CFDQA has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer effects, and has been shown to have a wide range of pharmacodynamics.

Scientific Research Applications

  • Anticancer Properties : One of the primary applications of this compound is in the field of oncology. Research has shown that certain derivatives of this compound, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, are potent apoptosis inducers and show efficacy in various cancer models, including human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009). Additionally, the synthesis and evaluation of various 4-aminoquinoline derivatives have demonstrated their cytotoxic effects on different human breast tumor cell lines, suggesting their potential as a new class of anticancer agents (Haiwen Zhang et al., 2007).

  • Potential in PET Imaging for Tumor Detection : Studies have also explored the use of 4-aminoquinazoline derivatives as potential PET imaging agents for tumor detection. Research indicates that certain derivatives show significant accumulation in tumors and fast clearance from muscle and blood, making them promising candidates for PET imaging in cancer diagnosis (Yurong Chen et al., 2012).

  • Antibacterial Properties : The compound has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of a novel derivative with excellent antibacterial potency, indicating its potential in developing new antibacterial agents (Y. Kuramoto et al., 2003).

  • DNA-Binding and Anti-tumor Activities : Research on N-alkyl(anilino)quinazoline derivatives has demonstrated significant DNA interaction and cytotoxic activities, indicating their potential use in cancer treatment and as DNA intercalating agents (A. Garofalo et al., 2010).

  • Antiviral Properties : This compound and its derivatives have been evaluated for their antiviral activities. Studies have identified potent inhibitors for viruses like dengue and Venezuelan equine encephalitis virus, showcasing their potential in treating emerging viral infections (Sirle Saul et al., 2021).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUIUSRCUKUUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416176
Record name ZM 306416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

690206-97-4
Record name ZM 306416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Q & A

Q1: What is the primary mechanism of action of ZM-306416?

A1: ZM-306416 is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) [, , ]. It primarily targets VEGFR1 (FLT1) and VEGFR2 (KDR), inhibiting their kinase activity [, ]. By blocking these receptors, ZM-306416 disrupts VEGF signaling pathways, which are crucial for angiogenesis (blood vessel formation) and various cellular processes.

Q2: How does ZM-306416 impact cellular processes beyond angiogenesis?

A2: Research suggests that ZM-306416 can influence cell proliferation and migration in specific cell types. For instance, in human melanoma A375P cells, ZM-306416 significantly reduced both cell proliferation and migration []. Similarly, in trophoblast cells, inhibiting the PGF/FLT1 signaling pathway using ZM-306416 negatively impacted cell proliferation and migration []. This indicates a broader role of ZM-306416 in modulating cellular behavior beyond angiogenesis.

Q3: What is the role of ZM-306416 in studying bone formation?

A3: Studies using primary human alveolar osteoblasts (HAOBs) have demonstrated the importance of the VEGF/VEGFR1 pathway in bone formation []. When these cells were treated with ZM-306416, a dose-dependent decrease in mineralization was observed, suggesting that VEGFR1 signaling is crucial for osteoblast differentiation and maturation [].

Q4: Has ZM-306416 shown any potential in cancer research?

A4: While primarily known as a VEGFR inhibitor, ZM-306416 has also been investigated for its potential in cancer treatment. Research indicates that it might be a potent inhibitor of epidermal growth factor receptor (EGFR) function []. Moreover, a study utilizing multi-omics networks and screening data suggested ZM-306416 as a potential targeted therapy for non-small cell lung cancer (NSCLC) [].

Q5: Are there any known limitations or challenges associated with ZM-306416?

A5: One study revealed that ZM-306416 did not affect the VEGF121-induced decrease in transendothelial electrical resistance (TEER) in Schlemm’s canal endothelial (SCE) cells, indicating that its inhibitory effect might be specific to certain VEGFR subtypes or cellular contexts []. Further research is needed to fully understand the specificities and limitations of ZM-306416 in different biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.